Evolved d-Amidase Kinetic Resolution
In a direct head-to-head comparison, the thermostable mutant d-amino-acid amidase BFB40 (derived from Ochrobactrum anthropi SV3 by directed evolution) achieved a 1.7-fold higher conversion rate for hydrolyzing d-phenylalaninamide from 1.0 M racemic phenylalaninamide–HCl compared to the wild-type enzyme, with nearly complete hydrolysis attained within 2 hours [1]. The apparent Km of BFB40 for d-phenylalaninamide remained essentially identical to that of the wild-type enzyme, while the Vmax was enhanced approximately 3-fold [1]. This engineered enzyme system was expressed in Escherichia coli whole cells and employed for efficient production of optically pure d-phenylalanine from the racemic amide substrate [1].
| Evidence Dimension | Enzymatic conversion efficiency for kinetic resolution of racemic phenylalaninamide |
|---|---|
| Target Compound Data | BFB40 mutant: ~100% hydrolysis of d-phenylalaninamide from 1.0 M racemic substrate in 2 h; Vmax ~3-fold higher than wild-type |
| Comparator Or Baseline | Wild-type d-amino-acid amidase: incomplete hydrolysis in 2 h; baseline Vmax |
| Quantified Difference | 1.7-fold higher conversion; Vmax enhanced ~3-fold; apparent Km unchanged |
| Conditions | E. coli whole-cell transformant; 1.0 M racemic phenylalaninamide–HCl; d-stereospecific hydrolysis producing d-phenylalanine + NH₃ |
Why This Matters
This demonstrates that racemic 2-amino-3-phenylpropanamide (CAS 17193-31-6) is the preferred starting material for industrial-scale enzymatic production of enantiopure d-phenylalanine, and that evolved amidase variants can be directly benchmarked against wild-type for process optimization.
- [1] Komeda H, Asano Y. Enhancement of the thermostability and catalytic activity of d-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 by directed evolution. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2002; 1596(2): 304–312. View Source
